molecular formula C16H15FN2O2S B506406 N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-2-(4-fluorophenoxy)acetamide

N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-2-(4-fluorophenoxy)acetamide

Cat. No.: B506406
M. Wt: 318.4g/mol
InChI Key: XUNYADLVSVFFFM-UHFFFAOYSA-N
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Description

N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-2-(4-fluorophenoxy)acetamide is a synthetic organic compound that belongs to the class of thiophene derivatives. These compounds are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis. The presence of functional groups such as cyano, ethyl, methyl, and fluorophenoxy makes this compound a potential candidate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-2-(4-fluorophenoxy)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the thiophene ring: Starting with a suitable precursor, the thiophene ring can be synthesized through cyclization reactions.

    Introduction of substituents: The cyano, ethyl, and methyl groups can be introduced via substitution reactions using appropriate reagents.

    Attachment of the acetamide group: The final step involves the reaction of the substituted thiophene with 4-fluorophenoxyacetic acid under amide formation conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route for large-scale synthesis. This includes the use of efficient catalysts, high-yielding reagents, and scalable reaction conditions to ensure cost-effectiveness and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-2-(4-fluorophenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted thiophenes with new functional groups.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Potential use in the development of bioactive compounds or as a probe in biochemical studies.

    Medicine: Exploration as a candidate for drug development, particularly in targeting specific biological pathways.

    Industry: Application in the production of advanced materials, such as polymers or electronic components.

Mechanism of Action

The mechanism of action of N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-2-(4-fluorophenoxy)acetamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of functional groups allows it to engage in hydrogen bonding, hydrophobic interactions, and other molecular interactions that influence its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-2-(4-chlorophenoxy)acetamide
  • N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-2-(4-bromophenoxy)acetamide
  • N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-2-(4-methylphenoxy)acetamide

Uniqueness

The uniqueness of N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-2-(4-fluorophenoxy)acetamide lies in the presence of the fluorophenoxy group, which can impart distinct electronic and steric properties. This can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for specific applications.

Properties

Molecular Formula

C16H15FN2O2S

Molecular Weight

318.4g/mol

IUPAC Name

N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-2-(4-fluorophenoxy)acetamide

InChI

InChI=1S/C16H15FN2O2S/c1-3-13-10(2)22-16(14(13)8-18)19-15(20)9-21-12-6-4-11(17)5-7-12/h4-7H,3,9H2,1-2H3,(H,19,20)

InChI Key

XUNYADLVSVFFFM-UHFFFAOYSA-N

SMILES

CCC1=C(SC(=C1C#N)NC(=O)COC2=CC=C(C=C2)F)C

Canonical SMILES

CCC1=C(SC(=C1C#N)NC(=O)COC2=CC=C(C=C2)F)C

Origin of Product

United States

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